4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide is an organic compound that features a naphthoyl group attached to a benzimidamide structure
Preparation Methods
The synthesis of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide typically involves the reaction of 1-naphthoic acid with 4-bromobenzimidamide under specific conditions. The process may include the use of reagents such as thionyl chloride to convert 1-naphthoic acid to 1-naphthoyl chloride, which then reacts with 4-bromobenzimidamide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can be compared with other similar compounds such as:
1-Naphthoic acid: Shares the naphthoyl group but differs in its overall structure and properties.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in synthetic cannabinoids.
Naphthoylpyrroles: Similar to naphthoylindoles but with a pyrrole ring instead of an indole.
The uniqueness of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrN2O2 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(20)21-23-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21) |
InChI Key |
IVDBCHMLCONBKZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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